molecular formula C20H24FN3O2 B5413141 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B5413141
M. Wt: 357.4 g/mol
InChI Key: MVGMQHICLKFGDD-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C20H24FN3O2 and a molecular weight of 357.42 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties. It has been studied for its potential therapeutic applications, particularly in the field of neurology and psychiatry.

Preparation Methods

The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with 2-ethoxyphenylpiperazine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to its therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence signal transduction and neuronal communication .

Comparison with Similar Compounds

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide can be compared with other piperazine derivatives, such as:

These compounds share similar structural features and pharmacological properties but differ in their specific receptor affinities and therapeutic applications. The unique combination of ethoxy and fluorophenyl groups in this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-2-26-19-10-6-5-9-18(19)24-13-11-23(12-14-24)15-20(25)22-17-8-4-3-7-16(17)21/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGMQHICLKFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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